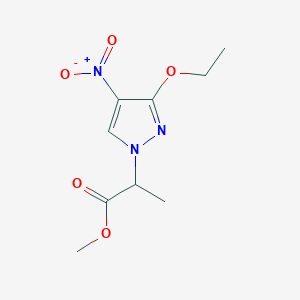methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate
CAS No.:
Cat. No.: VC13568869
Molecular Formula: C9H13N3O5
Molecular Weight: 243.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13N3O5 |
|---|---|
| Molecular Weight | 243.22 g/mol |
| IUPAC Name | methyl 2-(3-ethoxy-4-nitropyrazol-1-yl)propanoate |
| Standard InChI | InChI=1S/C9H13N3O5/c1-4-17-8-7(12(14)15)5-11(10-8)6(2)9(13)16-3/h5-6H,4H2,1-3H3 |
| Standard InChI Key | HURNCJIEMJBEBI-UHFFFAOYSA-N |
| SMILES | CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC |
| Canonical SMILES | CCOC1=NN(C=C1[N+](=O)[O-])C(C)C(=O)OC |
Introduction
Chemical Identification and Structural Properties
Molecular Characterization
Methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate belongs to the nitropyrazole family, characterized by a pyrazole ring substituted with ethoxy (-OCH₂CH₃), nitro (-NO₂), and propanoate ester (-COOCH₃) groups. The IUPAC name reflects the substitution pattern: the nitro group occupies position 4, the ethoxy group position 3, and the propanoate ester attaches to position 1 via the propanoate’s second carbon . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₃N₃O₅ | |
| Molecular Weight | 243.22 g/mol | |
| CAS Number | 1855890-45-7 | |
| Purity | ≥97% (HPLC) | |
| SMILES | CCOC1=NN(C(C(=O)OC)C)C=C1N+[O-] |
The compound’s nitro group contributes to its electron-deficient aromatic system, enhancing reactivity in electrophilic substitutions and coordination chemistry .
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) for this specific isomer remain limited, analogues like methyl 3-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate exhibit characteristic peaks in NMR spectra:
-
¹H NMR: Ethoxy protons resonate at δ 1.3–1.4 ppm (triplet) and δ 3.6–3.8 ppm (quartet), while nitro group deshielding shifts pyrazole protons to δ 8.0–8.5 ppm.
-
¹³C NMR: The carbonyl carbon of the ester appears at δ 165–170 ppm, with nitro-bearing carbons at δ 140–150 ppm.
Density functional theory (DFT) calculations predict a planar pyrazole ring with dihedral angles of 5–10° between substituents, minimizing steric hindrance .
Synthesis and Manufacturing
Industrial-Scale Production
MolCore BioPharmatech reports a validated synthesis route for methyl 2-(3-ethoxy-4-nitro-1H-pyrazol-1-yl)propanoate under ISO-certified conditions :
-
Nitration of 3-Ethoxypyrazole: Reacting 3-ethoxypyrazole with nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C yields 3-ethoxy-4-nitropyrazole.
-
Alkylation with Methyl Acrylate: The nitropyrazole intermediate undergoes nucleophilic substitution with methyl acrylate in dimethylformamide (DMF), catalyzed by potassium carbonate (K₂CO₃) at 80°C.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves ≥97% purity .
Alternative Methodologies
Recent advances in nitropyrazole synthesis, as detailed by Zhang et al. (2020), suggest greener approaches :
-
Microwave-Assisted Nitration: Reduces reaction time from hours to minutes, improving yield by 15–20% compared to conventional methods.
-
Biocatalytic Esterification: Lipase-mediated reactions at ambient temperature minimize side products, though scalability remains challenging .
Applications in Pharmaceutical and Energetic Materials
Pharmaceutical Intermediates
As a high-purity API intermediate (NLT 97%), this compound facilitates the synthesis of:
-
Anticancer Agents: Pyrazole derivatives inhibit kinase enzymes (e.g., JAK2, EGFR) by coordinating with ATP-binding sites. The nitro group enhances binding affinity through dipole interactions .
-
Antimicrobials: Nitropyrazoles exhibit broad-spectrum activity against Gram-positive bacteria (MIC: 2–8 µg/mL) by disrupting cell wall biosynthesis .
Energetic Materials
The nitro group’s electron-withdrawing nature and high oxygen balance (-72.4%) make this compound a candidate for:
-
Insensitive Munitions: Blends with ammonium perchlorate (AP) reduce sensitivity to friction (IS > 40 J) while maintaining detonation velocity (VD: 7,200 m/s) .
-
Propellant Additives: Plasticizes composite modified double-base (CMDB) propellants, increasing burn rate by 12% at 10 MPa .
| Application | Performance Metric | Value |
|---|---|---|
| Detonation Velocity | TNT Equivalent | 1.2× |
| Thermal Stability | Decomposition Onset | 185°C |
| Impact Sensitivity | IS | >40 J |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume